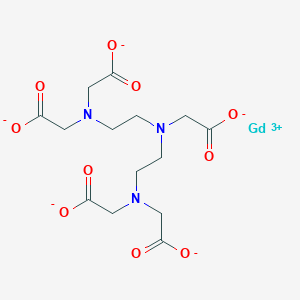
(Diethylenetriaminepentaacetato)gadolinate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethylenetriaminepentaacetato)gadolinate(2-) is a gadolinium-based compound commonly used in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is known for its ability to enhance the contrast of images, making it easier to visualize internal structures and abnormalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylenetriaminepentaacetato)gadolinate(2-) typically involves the reaction of gadolinium salts with diethylenetriaminepentaacetic acid (DTPA). The process generally includes the following steps:
- Dissolving gadolinium salts (such as gadolinium chloride) in water.
- Adding diethylenetriaminepentaacetic acid to the solution.
- Adjusting the pH of the solution to facilitate the formation of the gadolinium complex.
- Purifying the resulting compound through crystallization or other methods.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(Diethylenetriaminepentaacetato)gadolinate(2-) primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.
Common Reagents and Conditions
Reagents: Gadolinium salts, diethylenetriaminepentaacetic acid, water, pH adjusters (such as sodium hydroxide or hydrochloric acid).
Conditions: Aqueous medium, controlled pH, room temperature to slightly elevated temperatures.
Major Products
The major product of these reactions is the gadolinium complex, which is used as a contrast agent in MRI.
Applications De Recherche Scientifique
(Diethylenetriaminepentaacetato)gadolinate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques.
Biology: Helps in visualizing biological structures and processes in living organisms.
Medicine: Widely used in MRI to enhance image contrast, aiding in the diagnosis of various medical conditions.
Industry: Utilized in the development of new imaging technologies and contrast agents.
Mécanisme D'action
The compound works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. Gadolinium ions have unpaired electrons that interact with the magnetic field, shortening the relaxation times of water protons and thereby increasing the signal intensity in MRI.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gadopentetate dimeglumine
- Gadoteridol
- Gadobenate dimeglumine
Uniqueness
(Diethylenetriaminepentaacetato)gadolinate(2-) is unique due to its specific structure, which provides optimal stability and efficacy as a contrast agent. Its ability to form stable complexes with gadolinium ions makes it particularly effective in enhancing MRI images.
Propriétés
Formule moléculaire |
C14H18GdN3O10-2 |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-5 |
Clé InChI |
IZOOGPBRAOKZFK-UHFFFAOYSA-I |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















